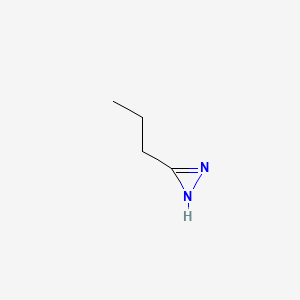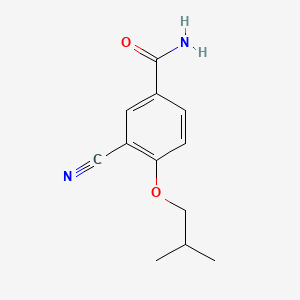
3-Cyano-4-isobutoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-isobutoxybenzamide is a chemical compound with the molecular formula C12H14N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of cyanoacetamides like 3-Cyano-4-isobutoxybenzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Cyano-4-isobutoxybenzamide consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 218.10600 .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of 2-Amino-3-Cyano-4H-Chromenes
“3-Cyano-4-isobutoxybenzamide” is used in the synthesis of 2-amino-3-cyano-4H-chromenes . This process involves a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions . The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .
Anticancer Activity
Some derivatives of “3-Cyano-4-isobutoxybenzamide” have shown promising anticancer activity . For instance, compounds 4a and 4b were more active than cisplatin and topotecan in SK-LU-1 cells, and more active than cisplatin in PC-3 cells .
Antifungal Activity
The compound also has potential antifungal applications . A series of compounds were tested against six Candida strains, and their MIC 50 was found to be less than or equal to that of fluconazole .
Inhibition of Topoisomerase and Cytochrome Enzymes
Chromenes, which can be synthesized using “3-Cyano-4-isobutoxybenzamide”, may be useful for inhibiting topoisomerase and cytochrome, enzymes involved in the growth of cancer and fungal cells, respectively .
Molecular Docking Studies
Molecular docking studies have been reported for the interaction of derivatives of “3-Cyano-4-isobutoxybenzamide” with topoisomerase IB and the active site of CYP51 of Candida spp . These compounds interacted in a similar way as topotecan with key amino acids of the active site of topoisomerase IB and showed better binding energy than fluconazole at the active site of CYP51 .
Environmental Sustainability
The synthesis process of 2-amino-3-cyano-4H-chromenes using “3-Cyano-4-isobutoxybenzamide” is environmentally friendly as it starts from alcohols, which are the most environmentally benign chemicals in organic reactions due to their broad accessibility, low expense, opportunity of being generated from renewable biomass materials, low level of poisoning, and simplicity of usage, storage, transport, and dissolving .
Mechanism of Action
Target of Action
It is structurally similar to febuxostat , a well-known xanthine oxidase inhibitor used for the management of chronic hyperuricemia in adults with gout . Therefore, it’s plausible that 3-Cyano-4-isobutoxybenzamide might also interact with xanthine oxidase or similar enzymes.
Mode of Action
If it acts similarly to Febuxostat, it would work by inhibiting the activity of an enzyme responsible for the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
If it acts similarly to Febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Pharmacokinetics
Its boiling point is predicted to be 3739±270 °C , which might influence its absorption and distribution in the body.
Result of Action
Compounds structurally similar to 3-cyano-4-isobutoxybenzamide, such as febuxostat, have been shown to reduce serum uric acid levels , which could potentially alleviate symptoms of conditions like gout.
Safety and Hazards
Future Directions
While specific future directions for 3-Cyano-4-isobutoxybenzamide are not mentioned in the search results, it’s worth noting that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . This suggests that they may continue to play a significant role in the development of new chemical compounds in the future.
properties
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYPAAVYKHMZAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737671 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161718-85-0 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
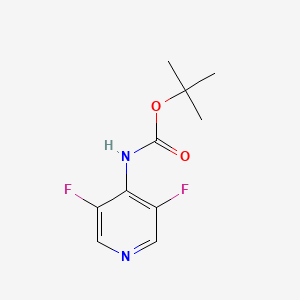
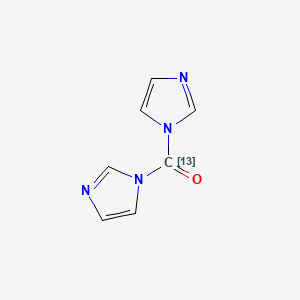

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)


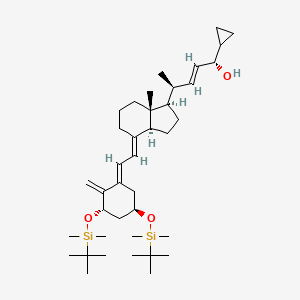
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)

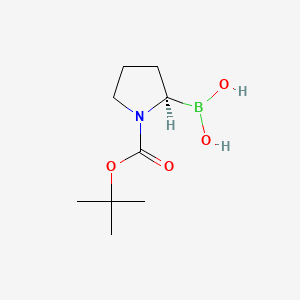
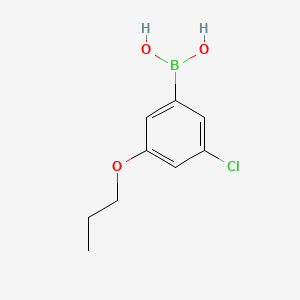
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
